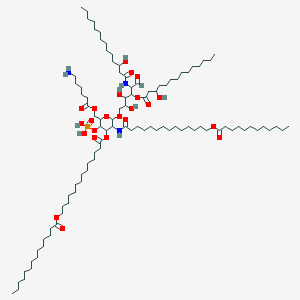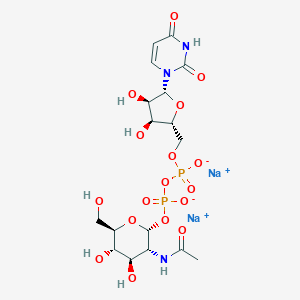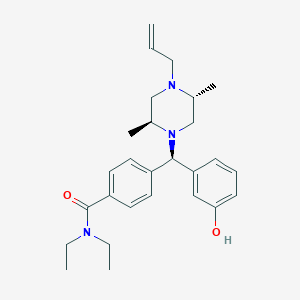
4-叠氮苯甲酸
概述
描述
4-Azidobenzoic acid is an aromatic azide compound with the molecular formula C7H5N3O2. It is commonly used in copper (I)-catalyzed azide-alkyne cycloaddition reactions, which are a type of click chemistry reaction . This compound is known for its reactivity and is used in various chemical synthesis applications.
科学研究应用
4-Azidobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules and the study of protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a photoaffinity label.
Industry: Utilized in the production of advanced materials and nanocomposites.
作用机制
Target of Action
4-Azidobenzoic acid is an aromatic azide
Mode of Action
It is used in copper (i)-catalyzed azide-alkyne cycloaddition reactions . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.
Biochemical Pathways
Given its reactivity, it’s plausible that it could influence multiple pathways, particularly those involving proteins or other molecules with alkynes, given its use in azide-alkyne cycloaddition reactions .
Action Environment
The action of 4-Azidobenzoic acid can be influenced by environmental factors. For instance, it’s known to be a highly flammable liquid and vapor . It’s also sensitive to heat, sparks, open flames, and hot surfaces . Therefore, the compound’s action, efficacy, and stability could be affected by these factors.
生化分析
Biochemical Properties
4-Azidobenzoic acid plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azide group, which can undergo photolysis to generate reactive nitrene intermediates. These intermediates can then form covalent bonds with nearby biomolecules, facilitating the study of protein-protein interactions and enzyme activity . For example, 4-Azidobenzoic acid has been used to study the interactions of protein tyrosine phosphatases, which are crucial regulators of signal transduction pathways .
Cellular Effects
4-Azidobenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form covalent bonds with proteins allows it to modulate protein function and activity. This can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, 4-Azidobenzoic acid can impact gene expression by modifying transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 4-Azidobenzoic acid involves the generation of reactive nitrene intermediates upon photolysis. These intermediates can form covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, 4-Azidobenzoic acid can inhibit protein tyrosine phosphatases by covalently modifying their active sites, thereby altering their enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Azidobenzoic acid can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to light or heat . Long-term studies have shown that 4-Azidobenzoic acid can have lasting effects on cellular function, including sustained changes in protein activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-Azidobenzoic acid vary with different dosages in animal models. At low doses, it can modulate protein function and cellular processes without causing significant toxicity . At high doses, 4-Azidobenzoic acid can induce toxic effects, including cellular damage and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
4-Azidobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways . For example, 4-Azidobenzoic acid can inhibit enzymes involved in the glycolytic pathway, leading to changes in cellular energy production .
Transport and Distribution
Within cells and tissues, 4-Azidobenzoic acid is transported and distributed through interactions with transporters and binding proteins . These interactions can influence its localization and accumulation in specific cellular compartments . For instance, 4-Azidobenzoic acid can be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression .
Subcellular Localization
The subcellular localization of 4-Azidobenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular function . For example, 4-Azidobenzoic acid can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
4-Azidobenzoic acid can be synthesized through several methods. One common synthetic route involves the diazotization of 4-aminobenzoic acid followed by azidation. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield 4-azidobenzoic acid .
Industrial Production Methods
In industrial settings, the production of 4-azidobenzoic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Azidobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It is widely used in copper (I)-catalyzed azide-alkyne cycloaddition reactions, forming triazoles.
Photolysis Reactions: The azide group can undergo photolysis to generate reactive nitrene intermediates.
Common Reagents and Conditions
Copper (I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Sodium Azide: Used in the synthesis of 4-azidobenzoic acid.
Hydrochloric Acid and Sodium Nitrite: Used in the diazotization step of the synthesis.
Major Products Formed
Triazoles: Formed in azide-alkyne cycloaddition reactions.
Nitrene Intermediates: Formed during photolysis reactions.
相似化合物的比较
Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but contains a nitro group instead of an azide group.
4-Aminobenzoic Acid: Precursor in the synthesis of 4-azidobenzoic acid.
4-Azidoaniline: Contains an azide group attached to an aniline ring.
Uniqueness
4-Azidobenzoic acid is unique due to its azide functional group, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo click chemistry reactions makes it a valuable tool in various fields, including materials science, biology, and medicine .
属性
IUPAC Name |
4-azidobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXPAFTXDVNANI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214492 | |
| Record name | 4-Azidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6427-66-3 | |
| Record name | 4-Azidobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6427-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6427-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Azidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 4-Azidobenzoic acid?
A1: 4-Azidobenzoic acid acts as a photoaffinity label. Upon exposure to UV light, the azide group undergoes photolysis, generating a highly reactive nitrene intermediate. This nitrene readily forms covalent bonds with nearby molecules, including proteins, polymers, and other biomolecules [, , , ].
Q2: What are the implications of the covalent binding of 4-Azidobenzoic acid in research?
A2: This covalent binding enables researchers to: * Identify binding partners: By attaching 4-ABA to a molecule of interest and exposing it to UV light, researchers can covalently trap interacting molecules. These complexes can then be isolated and analyzed to identify the binding partners [, ].* Map binding sites: The exact amino acid residues or structural motifs involved in interactions can be pinpointed by analyzing the covalent adducts formed between 4-ABA and its target [].* Immobilize molecules: 4-ABA facilitates the covalent attachment of molecules to surfaces, creating functionalized materials for various applications like biosensors, drug delivery systems, and biocompatible coatings [, , , ].
Q3: What is the molecular formula and weight of 4-Azidobenzoic acid?
A3: The molecular formula of 4-Azidobenzoic acid is C₇H₅N₃O₂. It has a molecular weight of 163.13 g/mol.
Q4: Which spectroscopic techniques are typically used to characterize 4-Azidobenzoic acid and its derivatives?
A4: Common spectroscopic techniques include:* Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies the presence of characteristic functional groups like the azide group, typically exhibiting a strong absorption peak around 2100-2160 cm⁻¹ [, , , , , , ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps elucidate the structure of 4-ABA derivatives and confirm successful conjugation with other molecules [, , , , ].* X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of surfaces modified with 4-ABA, confirming its presence and interactions [, , ].
Q5: Can you provide an example of 4-Azidobenzoic acid application in characterizing protein interactions?
A5: In a study characterizing the insulin receptor, radioactive 4-ABA was coupled to insulin. Upon binding to the receptor and subsequent UV irradiation, two specific proteins were covalently labeled, identifying them as potential components of the insulin receptor complex [].
Q6: What factors influence the stability of 4-Azidobenzoic acid?
A6: The stability of 4-ABA is influenced by factors such as:* Exposure to light: UV light triggers the photolysis of the azide group, thus storage in the dark is crucial for maintaining stability [, , ].* Temperature: Elevated temperatures can accelerate the decomposition of 4-ABA, hence storage at lower temperatures is recommended.* Solvent compatibility: The choice of solvent can affect the stability and solubility of 4-ABA and its derivatives. It is essential to select solvents that do not react with or degrade the compound [, , ].
Q7: Can 4-Azidobenzoic acid be used to modify the surface properties of materials?
A7: Yes, 4-ABA is valuable for surface modification. For example, it enhances the hydrophilicity of hydrophobic materials like natural rubber latex films []. It can also be used to functionalize surfaces with specific molecules or create superhydrophobic coatings on materials like cotton fabrics [, ].
Q8: How does the stability of 4-Azidobenzoic acid affect its applications?
A8: Its susceptibility to light and temperature necessitates careful handling and storage. Researchers must control exposure times and intensities during photoactivation to ensure effective crosslinking without causing unwanted reactions or degradation [, , ].
Q9: What are the advantages of using 4-Azidobenzoic acid in click chemistry reactions?
A9: Key advantages include:* Bioorthogonality: The azide and alkyne groups are generally absent in biological systems, making the click reaction highly selective and minimizing interference from other biomolecules.* Mild reaction conditions: The reaction proceeds efficiently under mild conditions (room temperature, aqueous media), preserving the integrity of sensitive biomolecules.* High yields and purity: Click reactions generally result in high yields and minimal side products, simplifying purification steps.
Q10: How is computational chemistry used in research involving 4-Azidobenzoic acid?
A11: Computational methods, like molecular docking and molecular dynamics simulations, contribute to:* Predicting binding affinities: Docking studies predict the binding affinity and potential binding modes of 4-ABA derivatives with target molecules, providing insights into structure-activity relationships [].* Understanding reaction mechanisms: Simulations help unravel the reaction mechanisms involved in the photolysis of the azide group and subsequent reactions of the nitrene intermediate [].* Designing new derivatives: Computational tools aid in the design of novel 4-ABA derivatives with improved properties, such as enhanced photoreactivity or target specificity.
Q11: How do structural modifications to 4-Azidobenzoic acid impact its activity?
A12: Modifications to the benzene ring or the azide group can significantly alter the reactivity and specificity of 4-ABA. For instance, introducing electron-donating or electron-withdrawing groups on the benzene ring can affect the reactivity of the azide group towards photolysis [, ]. Similarly, the length and nature of the linker connecting the azide group to the molecule of interest can influence its ability to reach and react with specific binding sites [, ].
- Stability and Formulation: Efforts are ongoing to develop stable formulations of 4-ABA and its derivatives to prevent premature degradation and ensure accurate experimental results [, ].
- Biocompatibility and Biodegradability: Researchers are exploring the biocompatibility and biodegradability of 4-ABA-modified materials, particularly for applications in drug delivery and tissue engineering [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














